Ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a chlorophenyl group and an ethyl ester group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization with ethyl oxalyl chloride to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and chlorophenyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[5-(4-fluorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate
- Ethyl 4-[5-(4-bromophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate
- Ethyl 4-[5-(4-methylphenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate
Uniqueness
Ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62761-49-3 |
---|---|
Molecular Formula |
C18H14ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3-yl]benzoate |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-17(21)13-5-9-15(10-6-13)20-11-16(24-18(20)22)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3 |
InChI Key |
KTQPPDJFDDJZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.